

A Comparative Spectroscopic Analysis of Benzophenone Isomers

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Compound of Interest

Compound Name: 4-Amino-3-nitrobenzophenone

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This guide provides a detailed comparative analysis of the spectroscopic properties of three positional isomers of monohydroxybenzophenone: 2-hydroxybenzophenone, 3-hydroxybenzophenone, and 4-hydroxybenzophenone. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and quality control in various research and development applications, including drug discovery and materials science. The position of the hydroxyl group significantly influences the electronic and vibrational properties of the molecule, leading to unique fingerprints in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three benzophenone isomers.

Table 1: UV-Vis Spectroscopic Data

The UV-Vis absorption maxima (λ_{max}) are influenced by the electronic transitions within the molecule. The position of the hydroxyl group affects the extent of conjugation and the possibility of intramolecular hydrogen bonding, leading to shifts in the absorption bands.

Isomer	Solvent	λ_{max} (nm)	Reference
2-Hydroxybenzophenone	Ethanol	~260, ~325	[1][2]
3-Hydroxybenzophenone	Not Specified	Not Specified	
4-Hydroxybenzophenone	Ethanol	~288	[3]

Note: Specific λ_{max} values can vary depending on the solvent used.

Table 2: Infrared (IR) Spectroscopic Data

The IR spectra provide information about the functional groups present in the molecules. Key vibrational bands for the benzophenone isomers include the carbonyl (C=O) stretch, the hydroxyl (O-H) stretch, the carbon-oxygen (C-O) stretch, and aromatic ring vibrations.

Isomer	C=O Stretch (cm ⁻¹)	O-H Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
2-Hydroxybenzophenone	~1630 (Intramolecular H-bonding)	~3200 (Broad, Intramolecular H-bonding)	~1220	~1580, 1480
3-Hydroxybenzophenone	~1655	~3350 (Broad)	~1230	~1590, 1470
4-Hydroxybenzophenone	~1645	~3300 (Broad)	~1260	~1600, 1500

Note: The C=O stretching frequency in 2-hydroxybenzophenone is significantly lowered due to strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Table 3: ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the aromatic rings.

Isomer	Solvent	Aromatic Protons (δ , ppm)	OH Proton (δ , ppm)
2-Hydroxybenzophenone	CDCl ₃	6.8 - 7.7	~12.0 (Intramolecular H-bonding)
3-Hydroxybenzophenone	DMSO-d ₆	7.0 - 7.6	~9.8
4-Hydroxybenzophenone	DMSO-d ₆	6.9 - 7.7	~10.2

Note: The downfield shift of the OH proton in 2-hydroxybenzophenone is a characteristic feature of strong intramolecular hydrogen bonding.

Table 4: ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Isomer	Solvent	Carbonyl Carbon (C=O) (δ , ppm)	Aromatic Carbons (δ , ppm)
2-Hydroxybenzophenone	CDCl ₃	~200	118 - 163
3-Hydroxybenzophenone	DMSO-d ₆	~195	115 - 158
4-Hydroxybenzophenone	DMSO-d ₆	~194	115 - 162

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare dilute solutions of each benzophenone isomer (approximately 10^{-5} to 10^{-4} M) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a reference.
- **Sample Measurement:** Fill a matched quartz cuvette with the sample solution.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of 200-400 nm.
- **Analysis:** Determine the wavelength of maximum absorbance (λ_{max}) for each isomer.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**

- Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (ATR Method):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Background Measurement: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Sample Measurement: Place the KBr pellet or the sample on the ATR crystal in the sample holder and record the IR spectrum.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands for the C=O, O-H, C-O, and aromatic C=C functional groups.

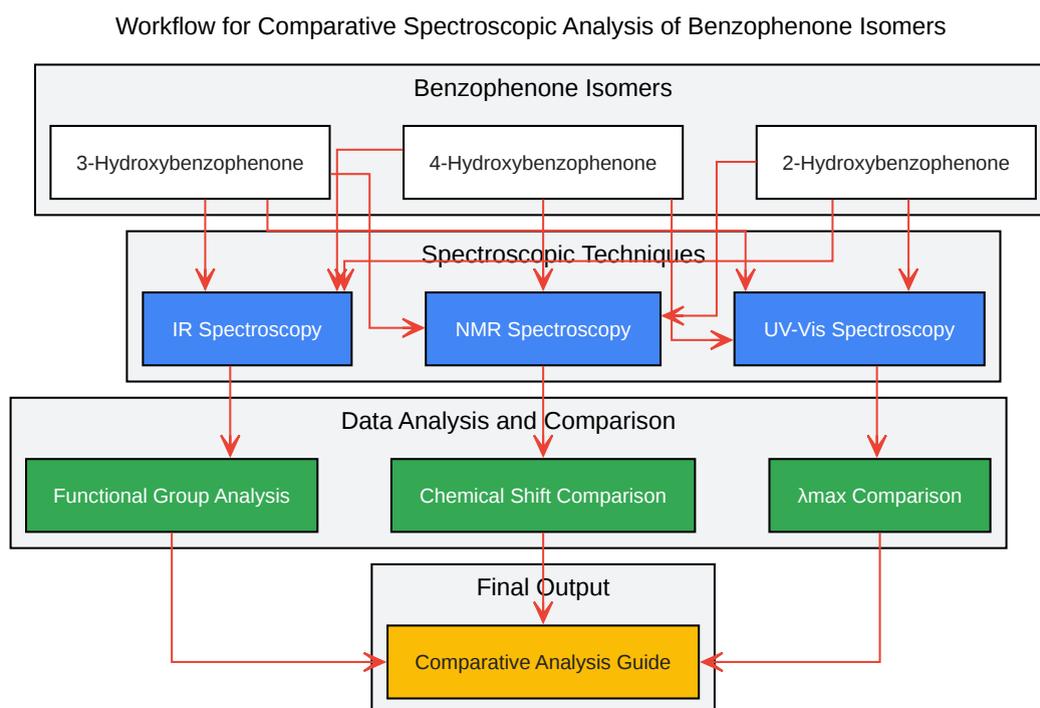
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the benzophenone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition (^1H NMR):
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typically, 8-16 scans are sufficient.
- Data Acquisition (^{13}C NMR):
 - Acquire the ^{13}C NMR spectrum with proton decoupling.
 - A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ^{13}C .
- Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Reference the spectra to the TMS signal ($\delta = 0.00$ ppm).
 - Assign the chemical shifts of the protons and carbons in each isomer.

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of benzophenone isomers.



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Caption: Comparative analysis workflow.

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